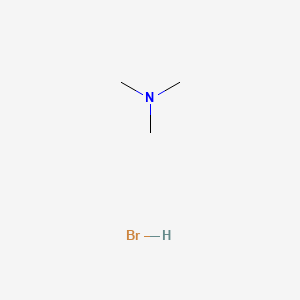
Trimethylammonium bromide
Descripción general
Descripción
Trimethylammonium bromide is a quaternary ammonium salt . It has various applications in organic chemistry, including the synthesis of hydrophilic-hydrophobic block copolymers . It can also be used as a surfactant in the synthesis of ultrathin nano scrolls .
Synthesis Analysis
The synthesis of Trimethylammonium bromide involves apparent thermodynamics and reaction kinetics . The apparent activation energy of the synthesis reaction is 69.27 kJ mol −1, and the apparent reaction heat is –74.46 kJ mol −1 .Molecular Structure Analysis
Trimethylammonium bromide has a molecular formula of C3H10BrN . Its average mass is 140.022 Da, and its Monoisotopic mass is 138.999649 Da .Chemical Reactions Analysis
Trimethylammonium bromide demonstrates strong antibacterial activity . The positively charged detergent cetyl trimethylammonium bromide (CTAB) enhances NP toxicity by directing the adsorption on specific crystal planes of the NPs .Physical And Chemical Properties Analysis
Trimethylammonium bromide has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties . It demonstrates ferroelectricity just below room temperature .Aplicaciones Científicas De Investigación
Plant Growth Regulation Trimethylammonium bromide and its derivatives have been studied for their effects on plant growth. Research by Tolbert (1960) on (2-chloroethyl) trimethylammonium chloride, a compound structurally related to trimethylammonium bromide, revealed its role as a plant growth substance. It was found to produce stockier plants with shorter and thicker stems, in contrast to the growth pattern induced by gibberellin, suggesting its potential use in agricultural science (Tolbert, 1960).
Nanoparticle Modification Trimethylammonium bromide has been used in the ligand exchange process for gold nanoparticles. A study by Dewi et al. (2014) demonstrated that thiol-coated nanoparticles, which were initially stabilized with cetyl trimethylammonium bromide, remained colloidally stable and retained their size and morphology after the ligand exchange process (Dewi, Laufersky, & Nann, 2014).
Ferroelectricity Research A 2020 study highlighted the ferroelectric properties of trimethylammonium bromide just below room temperature. Gao et al. reported that this compound undergoes a paraelectric–ferroelectric phase transition, accompanied by significant changes in structural, thermal, and electrical properties. This finding opens new avenues in the design and synthesis of molecular ferroelectrics (Gao et al., 2020).
Protein Folding Studies Trimethylammonium bromide has been used in studies involving protein folding. Chamani and Moosavi-Movahedi (2006) explored its effect on the folding and stability of denatured cytochrome c. Their findings suggest that trimethylammonium bromide can influence the formation of molten globule states in proteins, which is important for understanding protein folding mechanisms (Chamani & Moosavi-Movahedi, 2006).
Surfactant Studies The adsorption behavior of alkyltrimethylammonium bromides, including trimethylammonium bromide, at interfaces has been a subject of research. Studies by Nguyen et al. (2017) and Gilányi et al. (2008) have provided insights into the dynamics of these surfactants at the air/water interface, contributing to the understanding of surfactant behavior in various applications (Nguyen, Nguyen, & Phan, 2017) (Gilányi, Varga, Stubenrauch, & Mészáros, 2008).
Corrosion Inhibition Sharma et al. (2009) investigated the inhibitive effect of cetyl trimethylammonium bromide on acid corrosion of mild steel. Their research indicated that CTAB can effectively inhibit corrosion in acidic environments, which has implications for materials science and engineering (Sharma, Chawla, & Singh, 2009).
Drug Delivery Systems The use of trimethylammonium bromide in drug delivery systems has been explored. For example, Jackson et al. (2011) investigated the binding and controlled release of drugs using nanocrystalline cellulose modified with cetyl trimethylammonium bromide. This study contributes to the development of novel drug delivery platforms (Jackson et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMNBXOJRHCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-50-3 (Parent) | |
| Record name | Trimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50182623 | |
| Record name | Trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylammonium bromide | |
CAS RN |
2840-24-6 | |
| Record name | Trimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM9DGY2VED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



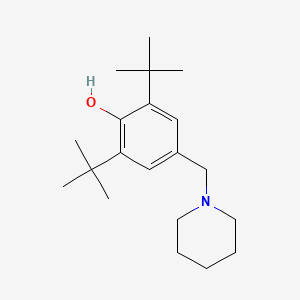
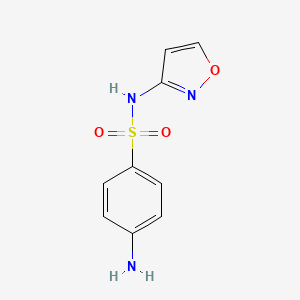
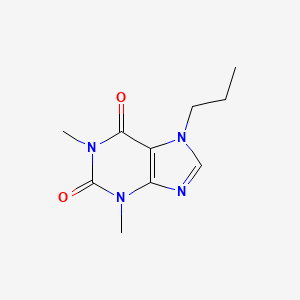
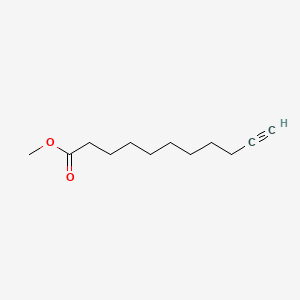

![1-Azabicyclo[2.2.2]octane-2-methanol](/img/structure/B3050673.png)
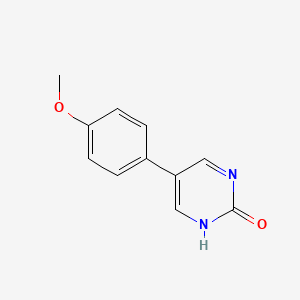

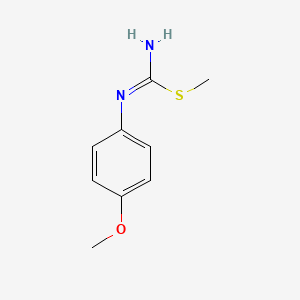
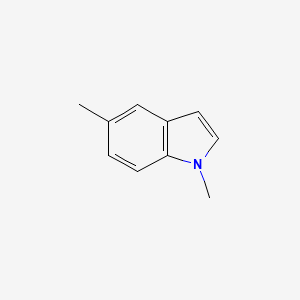
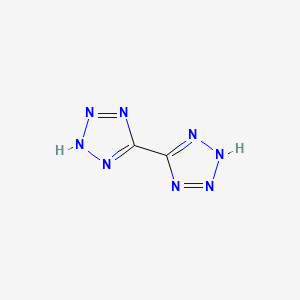
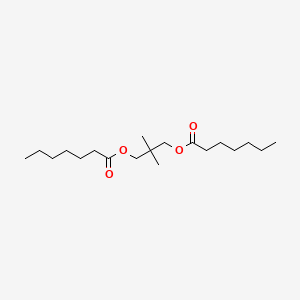
![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)
